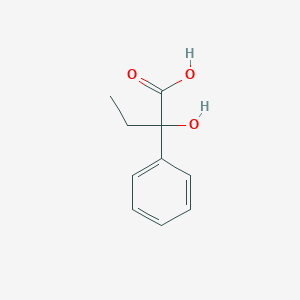

2-Hydroxy-2-phenylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCBZFRDGXIZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35468-69-0 | |

| Record name | NSC147098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 2 Phenylbutanoic Acid and Its Stereoisomers

Enantioselective and Asymmetric Synthesis Approaches

The development of enantioselective and asymmetric methods is crucial for obtaining the desired stereoisomers of 2-hydroxy-2-phenylbutanoic acid. These approaches can be broadly categorized into biocatalytic transformations and chemical catalysis, including organocatalysis and metal-catalyzed hydrogenations.

Biocatalytic Transformations and Chemo-Enzymatic Pathways

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov Chemo-enzymatic pathways, which combine chemical and enzymatic steps, leverage the strengths of both approaches to create efficient synthetic routes. beilstein-journals.orgnih.gov

Enzyme-Mediated Reduction of Prochiral Precursors

A key strategy for synthesizing chiral this compound is the enzyme-mediated reduction of a prochiral precursor, 2-oxo-4-phenylbutanoic acid (OPBA). Various enzymes and engineered microorganisms have been employed for this asymmetric reduction.

One notable example involves a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus. nih.gov The Y52L/F299Y mutant of this enzyme demonstrated high bio-reduction activity towards OPBA. nih.gov To facilitate the necessary cofactor regeneration, this mutant enzyme was co-expressed with formate (B1220265) dehydrogenase (FDH) from Candida boidinii in Escherichia coli BL21(DE3), creating a novel whole-cell biocatalyst. nih.gov This system efficiently reduces OPBA to (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA]. nih.gov

The process was optimized for various parameters, and under optimal conditions, it achieved a high yield and enantiomeric excess. nih.gov Specifically, 73.4 mM of OPBA was converted to 71.8 mM of (R)-HPBA in 90 minutes, with an enantiomeric excess greater than 99% and a productivity of 47.9 mM h⁻¹. nih.gov This coupled biocatalysis system presents a promising method for the production of this important medical intermediate. nih.gov

Another approach utilized a ketoreductase from Yokenella sp. WZJ03. The gene encoding this enzyme was cloned and expressed in E. coli. The resulting recombinant ketoreductase was used for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate. This biocatalytic process also demonstrated high enantioselectivity.

| Enzyme System | Precursor | Product | Biocatalyst | Key Findings | Reference |

| D-nLDH (Y52L/F299Y) and FDH | 2-Oxo-4-phenylbutanoic acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | Recombinant E. coli | 71.8 mM (R)-HPBA from 73.4 mM OPBA in 90 min; >99% ee. | nih.gov |

| Ketoreductase | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Recombinant E. coli expressing Yokenella sp. WZJ03 ketoreductase | High enantioselectivity. |

Microbial Fermentation and Whole-Cell Biocatalysis

Microbial fermentation and whole-cell biocatalysis offer several advantages for chemical synthesis, including the ability to perform multi-step reactions and regenerate cofactors in situ. nih.govmdpi.com These methods have been successfully applied to the production of this compound and its derivatives.

Whole-cell biocatalysis using recombinant E. coli has been a prominent strategy. As detailed in the previous section, E. coli cells co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase serve as efficient biocatalysts for the production of (R)-2-hydroxy-4-phenylbutyric acid from 2-oxo-4-phenylbutyric acid. nih.gov This approach simplifies the process by eliminating the need for enzyme purification.

The use of whole cells of Saccharomyces ellipsoideus GIM2.105 has been identified as a robust biocatalyst for the enantioselective synthesis of optically active α-hydroxy acids, demonstrating high operational stability. researchgate.net While not specific to this compound in the provided context, this highlights the potential of yeast fermentation for producing similar chiral compounds. The production of various functional metabolites by lactic acid bacteria in fermented foods also points to the diverse metabolic capabilities of microorganisms that can be harnessed for biocatalysis. nih.govnih.gov

The development of microbial fermentation processes often involves screening for suitable wild-type strains or engineering strains to enhance specific metabolic pathways. For instance, microorganisms capable of hydroxylating phenylacetic acid to 2-hydroxyphenylacetic acid have been developed by mutating wild-type strains that would otherwise metabolize the product further. google.com This principle of blocking subsequent metabolic steps is crucial for accumulating the desired product.

| Microorganism | Substrate | Product | Key Features | Reference |

| Recombinant E. coli | 2-Oxo-4-phenylbutyric acid | (R)-2-Hydroxy-4-phenylbutyric acid | Co-expression of mutant D-lactate dehydrogenase and formate dehydrogenase for cofactor regeneration. | nih.gov |

| Saccharomyces ellipsoideus GIM2.105 | α-Keto acids | (R)-α-Hydroxy acids | High enantioselectivity and remarkable operational stability (reusable for 20 cycles). | researchgate.net |

| Mutated microorganisms (e.g., fungi, bacteria) | Phenylacetic acid | 2-Hydroxyphenylacetic acid | Wild-type strains mutated to prevent further breakdown of the hydroxylated product. | google.com |

Enzymatic Esterification and Hydrolysis

Enzymatic esterification and hydrolysis, often catalyzed by lipases, are key reactions in chemo-enzymatic strategies for producing enantiomerically pure compounds. These methods can be used for the kinetic resolution of racemic mixtures.

A chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates involves the lactonase-catalyzed hydrolysis of cis- and trans-2-hydroxy-4-phenyl-4-butyrolactone. calis.edu.cn Whole cells of recombinant E. coli expressing a lactonase from Fusarium proliferatum were used as the biocatalyst. calis.edu.cn The enzymatic hydrolysis selectively acts on one enantiomer of the lactone, allowing for the separation of the stereoisomers. Subsequent hydrogenation of the resolved lactone yields optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cn

Another sophisticated approach is the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid. thieme-connect.com This method combines lipase-catalyzed kinetic resolution with the racemization of the unreacted substrate enantiomer by mandelate (B1228975) racemase. thieme-connect.com By switching between lipase-catalyzed acyl-transfer and ester hydrolysis reactions, both (R)- and (S)-enantiomers of 2-hydroxy-4-phenylbutanoic acid can be produced with high enantiomeric excess (>99% ee). thieme-connect.com This demonstrates the flexibility of using enzymatic reactions to control stereochemical outcomes.

Asymmetric Organocatalysis and Metal-Catalyzed Hydrogenations

Alongside biocatalytic methods, asymmetric organocatalysis and metal-catalyzed hydrogenations are pivotal in the synthesis of chiral molecules like this compound. beilstein-journals.org

Asymmetric hydrogenation of 2-oxo-4-arylbutanoic acids is an effective method for producing 2-hydroxy-4-arylbutanoic acids. Ruthenium-catalyzed asymmetric hydrogenation using SunPhos as a chiral ligand has been shown to be highly efficient. researchgate.net This method achieves high enantioselectivities (88.4%–92.6% ee) and is effective for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, a key intermediate for ACE inhibitors. researchgate.net The reaction's efficiency is highlighted by a high turnover number (TON) of 10,000 and a turnover frequency (TOF) of 300 h⁻¹. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has also been employed. For instance, an organocatalytic asymmetric three-component Povarov reaction has been developed to create structurally diverse tetrahydroquinolines with high stereoselectivities. nih.gov While not directly synthesizing this compound, this illustrates the power of organocatalysis in constructing complex chiral molecules.

Chiral Ligand Design and Catalyst Optimization

The success of metal-catalyzed asymmetric reactions heavily relies on the design of chiral ligands and the optimization of the catalyst system. hawaii.eduresearchgate.net

The development of novel chiral ligands is a continuous area of research. hawaii.edu For the asymmetric hydrogenation of 2-oxo-4-arylbutanoic acids, the choice of the chiral ligand is critical. The use of BINAP-Ru(II) complexes, for example, has been successful in the asymmetric hydrogenation of various unsaturated compounds. researchgate.net The catalytic activity and stereoselectivity of these complexes are highly dependent on reaction conditions such as solvent, temperature, and additives. researchgate.net

Ligand design often involves creating modular structures that can be easily modified to fine-tune the catalyst's performance for a specific reaction. utexas.edu The optimization process may involve systematically changing the ligand's scaffold and ligating groups to achieve high regioselectivity and enantioselectivity. nih.gov For instance, in the Ru-catalyzed hydrogenation of 2-oxo-4-arybutanoic acids, the addition of 1 M aqueous HBr was found to be a crucial additive for achieving high enantioselectivities with the SunPhos ligand. researchgate.net

The design of C2 symmetric chiral bisamide ligands derived from chiral Feist's acid is another example of creating specialized ligands for asymmetric reactions. mdpi.com The C2 symmetry can reduce the number of possible transition states, simplifying the stereochemical outcome. mdpi.com

| Ligand Type | Metal/Catalyst System | Application | Key Features of Ligand/Catalyst | Reference |

| SunPhos | Ruthenium | Asymmetric hydrogenation of 2-oxo-4-arybutanoic acids | Achieves high enantioselectivities (88.4%–92.6% ee) and efficiency (TON=10,000). | researchgate.net |

| BINAP | Ruthenium(II) | Asymmetric hydrogenation of unsaturated organic compounds | Catalytic activity and stereoselectivity are highly dependent on reaction conditions and ligand substituents. | researchgate.net |

| C2 Symmetric Bisamide Ligands | Not specified | General asymmetric reactions | C2 symmetry minimizes the number of possible transition states. | mdpi.com |

| Camphor-derived 2,2'-bipyridine | Not specified | General coordination chemistry and catalysis | Tunable structure for optimizing catalytic performance. | hawaii.edu |

Stereochemical Aspects, Enantiomeric Resolution, and Chiral Recognition of 2 Hydroxy 2 Phenylbutanoic Acid

Analytical Methodologies for Enantiomeric Purity Determination

The accurate determination of the enantiomeric composition of 2-hydroxy-2-phenylbutanoic acid is crucial for its application in stereoselective synthesis and pharmacological studies. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

Chiral Chromatography Techniques (HPLC, GC)

Chiral chromatography is a powerful tool for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

In Chiral HPLC , the separation is typically achieved on columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for optimizing the separation. For instance, a mobile phase of n-hexane and 2-propanol is commonly used. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The use of protein-based CSPs, like those with α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA), also offers a versatile platform for separating various chiral compounds, including acids like this compound. hplc.eu The separation mechanism on these columns often involves a combination of ionic, hydrophobic, and hydrogen bonding interactions. hplc.eu

Chiral Gas Chromatography (GC) is another effective method, particularly for volatile derivatives of the analyte. The carboxylic acid group of this compound is often derivatized to a more volatile ester, such as a methyl or ethyl ester, prior to analysis. The separation is then carried out on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. The different interactions of the enantiomeric derivatives with the chiral selector result in their separation.

The selection of the appropriate chiral stationary phase and chromatographic conditions is paramount for achieving baseline separation of the enantiomers. Screening of different columns and mobile phases is often necessary to develop a robust analytical method. sigmaaldrich.com

| Parameter | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |

| Sample State | Liquid | Gas (often requiring derivatization) |

| Common CSPs | Polysaccharide-based (cellulose, amylose), protein-based (AGP, HSA) hplc.eu | Cyclodextrin derivatives |

| Typical Mobile Phase | n-Hexane/2-propanol, buffered aqueous-organic mixtures | Inert carrier gas (e.g., Helium, Nitrogen) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing and Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy has become a valuable tool for determining the enantiomeric purity of chiral compounds. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

One common approach is the use of chiral derivatizing agents (CDAs) . nih.gov The racemic this compound is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, their NMR spectra will exhibit distinct signals. nih.gov The integration of these signals allows for the quantification of each enantiomer in the original mixture.

Alternatively, chiral solvating agents (CSAs) or chiral shift reagents can be used. These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. nih.gov This results in the separation of NMR signals for the two enantiomers, enabling the determination of their ratio. Lanthanide-based chiral shift reagents are often employed for this purpose.

A study adapted and improved a chiral derivatization technique for NMR to resolve 2-hydroxy acids, which did not require chromatography and had over 90% recovery. nih.gov This method was successfully applied to lactate (B86563), malate, and 2-hydroxyglutarate, demonstrating its potential for analyzing similar compounds like this compound. nih.gov

| Reagent Type | Interaction with Analyte | NMR Outcome |

| Chiral Derivatizing Agent (CDA) | Covalent bond formation to create diastereomers. nih.gov | Distinct and well-resolved signals for each diastereomer. |

| Chiral Solvating Agent (CSA) | Non-covalent formation of transient diastereomeric complexes. nih.gov | Differential chemical shifts for the enantiomers. |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are chiroptical techniques that rely on the differential interaction of enantiomers with polarized light.

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, a characteristic property of a chiral compound, can be used to determine the enantiomeric excess (ee) of a sample if the specific rotation of the pure enantiomer is known. However, this method is generally less accurate than chromatographic or NMR methods, especially for samples with low enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will have a mirror-image CD spectrum. By comparing the CD spectrum of a sample to that of the pure enantiomers, the enantiomeric composition can be determined. CD spectroscopy can be a highly sensitive technique for determining the stereochemistry of chiral molecules.

Strategies for Enantiomeric Resolution of Racemic Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for many of its applications. Several strategies have been developed for this purpose, with diastereomeric salt formation and enzymatic kinetic resolution being two of the most common.

Diastereomeric Salt Formation and Fractional Crystallization

This classical method of resolution involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org

The process involves dissolving the racemic this compound and a chiral resolving agent (a chiral amine, for example) in a suitable solvent. Upon cooling or solvent evaporation, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The crystallized salt is then separated by filtration. The other diastereomer remains in the mother liquor. Finally, the resolved enantiomer of the acid can be recovered from the purified diastereomeric salt by treatment with a strong acid to break the salt and remove the chiral resolving agent. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of the resolving agent and the solvent is crucial for the efficiency of the separation.

| Step | Description |

| 1. Salt Formation | The racemic acid is reacted with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. libretexts.org |

| 2. Fractional Crystallization | The diastereomeric salts are separated based on their different solubilities in a given solvent. libretexts.org |

| 3. Acid Regeneration | The pure enantiomer of the acid is recovered from the separated diastereomeric salt by acidification. libretexts.org |

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. This technique utilizes the ability of enzymes, most commonly lipases, to catalyze a reaction with one enantiomer of a racemic substrate at a much higher rate than the other. diva-portal.orgmdpi.com

In the case of this compound, a lipase (B570770) can be used to selectively catalyze the esterification of one of the enantiomers in the presence of an alcohol. This results in a mixture of the unreacted enantiomer of the acid and the ester of the other enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chemical methods such as extraction or chromatography.

For example, a study on the enzymatic kinetic resolution of a similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrated that Candida antarctica lipase B (CAL-B) could effectively resolve the racemate with excellent enantioselectivity (E > 200). mdpi.comnih.gov This highlights the potential of using lipases for the resolution of this compound. The efficiency of the enzymatic resolution is often influenced by factors such as the choice of enzyme, the solvent, the acyl donor (in the case of esterification), and the temperature. mdpi.com

| Enzyme | Typical Reaction | Outcome |

| Lipase | Selective esterification or transesterification of one enantiomer. | A mixture of one enantiomer as an ester and the other as the unreacted acid. |

Chromatographic Enantioseparation Methods

The separation of the enantiomers of this compound is a critical step for the study of their individual stereochemical properties and biological activities. High-performance liquid chromatography (HPLC) is a predominant technique for achieving this enantioseparation. The method relies on the use of chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Commonly, polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated onto a silica (B1680970) support, are employed. mdpi.com These CSPs, for instance, amylose tris(3-chlorophenylcarbamate), can create chiral cavities and offer multiple interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral recognition. mdpi.comsigmaaldrich.com The separation efficiency is highly dependent on the mobile phase composition. In normal-phase mode, a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (such as 2-propanol or ethanol) is typically used. mdpi.com The type and concentration of the alcohol modifier can significantly influence the retention factors and the separation factor (α), requiring careful optimization. mdpi.com

Reversed-phase HPLC can also be utilized, often with CSPs specifically designed for aqueous environments. nih.gov For instance, a chiral column like the MCI GEL CRS10W has been successfully used for the stereoselective assay of the structurally similar (R)- and (S)-2-hydroxy-4-phenylbutyric acid, using a mobile phase of copper(II) sulfate (B86663) and acetonitrile. nih.gov The basis for many chiral separations in reversed-phase mode is a phenomenon known as inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. sigmaaldrich.com

While less common for non-volatile carboxylic acids without derivatization, gas chromatography (GC) on a chiral stationary phase could also be a viable method, typically after converting the carboxylic acid to a more volatile ester derivative, such as its methyl ester.

The following table summarizes typical conditions that could be adapted for the chiral HPLC separation of this compound enantiomers, based on methods used for similar analytes.

Table 1: Illustrative Chiral HPLC Separation Conditions

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak® ID-U (amylose tris(3-chlorophenylcarbamate)) | mdpi.com |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comnih.gov |

| Detection | UV at 210-254 nm | nih.gov |

Assignment of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) for each enantiomer of this compound is fundamental. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography of Derivatives

Single-crystal X-ray diffraction (XRD) is considered an unambiguous method for determining absolute configuration. nih.gov The technique relies on the phenomenon of anomalous (or resonant) scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal structure. nih.goved.ac.uk For chiral molecules like this compound, which are composed of light atoms (C, H, O), the anomalous scattering effect is weak. ed.ac.uk To enhance the effect and obtain a reliable assignment, it is often necessary to introduce a heavier atom into the molecule by forming a derivative. nih.gov

The process involves reacting the carboxylic acid with a chiral or achiral reagent containing a heavy atom (e.g., bromine, or a metal like copper or zinc) to form a crystalline salt or ester derivative. researchgate.net This crystal is then analyzed by XRD. The analysis of the diffraction intensities allows for the calculation of the Flack parameter, which provides a definitive measure of the absolute structure of the crystal. ed.ac.uknih.gov A Flack parameter value close to zero for a given stereochemical model confirms that the model is correct, thus assigning the absolute configuration of the molecule. nih.gov While no direct crystal structure of a this compound derivative for this purpose is noted in the provided context, this methodology is a standard and powerful approach. nih.govfiu.edu

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.gov It is a powerful method for determining the absolute configuration of molecules in their solution state, which is often more relevant to their biological environment. nih.govamericanlaboratory.com

The assignment of absolute configuration using VCD involves a comparison between the experimentally measured VCD spectrum and a theoretically predicted spectrum. schrodinger.com The theoretical spectrum is calculated for one of the enantiomers (e.g., the R-enantiomer) using computational quantum chemistry methods. americanlaboratory.com If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as the one used in the calculation (R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (S).

A significant challenge in VCD analysis is the influence of the solvent and intermolecular interactions, such as hydrogen bonding, which can alter the molecule's conformation and, consequently, its VCD spectrum. schrodinger.comnih.gov For this compound, the carboxylic acid and hydroxyl groups are prone to forming hydrogen bonds with solvents like dimethyl sulfoxide (B87167) (DMSO) or even forming dimers. schrodinger.com These interactions must be accurately modeled in the computational prediction to achieve a reliable correlation with the experimental spectrum. schrodinger.com Studies on the similar molecule (R)-2-hydroxy-4-phenylbutyric acid have shown that experimental VCD spectra can differ significantly in various solvents (e.g., chloroform (B151607) vs. DMSO), highlighting the necessity of accounting for these solvent effects in the calculations. schrodinger.com

Computational Approaches for Absolute Configuration Prediction

Computational methods are integral to the assignment of absolute configuration by VCD spectroscopy and can also be used to predict optical rotation. nih.gov The most widely used approach is Density Functional Theory (DFT), often with hybrid functionals like B3LYP and a suitable basis set (e.g., cc-pVTZ), to predict the VCD and infrared absorption spectra. americanlaboratory.comnih.gov

The computational process for predicting the VCD spectrum of this compound involves several key steps:

Conformational Search: The first step is a thorough search for all possible stable conformations of the molecule. The flexible side chain and the phenyl group allow for multiple low-energy structures.

Geometry Optimization and Frequency Calculation: The geometry of each significant conformer is optimized, and its vibrational frequencies and intensities (both IR and VCD) are calculated. These calculations are typically performed using a theoretical model that accounts for the solvent, either implicitly (as a continuum model) or explicitly (by including solvent molecules in the calculation). schrodinger.com

Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra of all individual stable conformers, based on their relative energies. schrodinger.com

The accuracy of the predicted spectrum, and thus the confidence of the absolute configuration assignment, depends heavily on the quality of the conformational search and the theoretical level used. schrodinger.com By comparing this computationally derived spectrum with the experimental VCD data, the absolute configuration of this compound can be determined with a high degree of confidence. nih.govamericanlaboratory.com

Table 2: Summary of Methods for Absolute Configuration Determination

| Method | Principle | Requirements | Key Considerations |

|---|---|---|---|

| X-ray Crystallography | Anomalous scattering of X-rays by a non-centrosymmetric single crystal. | A high-quality single crystal of the compound or, more likely, a derivative containing a heavy atom. | Provides unambiguous assignment. May require derivatization for light-atom molecules. nih.goved.ac.uk |

| VCD Spectroscopy | Differential absorption of left and right circularly polarized IR light by a chiral molecule. | A solution of the enantiopure sample. Comparison with a computationally predicted spectrum. | Reflects the structure in solution. Sensitive to conformation and solvent effects. nih.govschrodinger.com |

| Computational Prediction | Quantum mechanical calculation (e.g., DFT) of chiroptical properties (VCD spectra, optical rotation). | A robust computational model and software. | Requires a thorough conformational analysis and accurate modeling of environmental effects (e.g., solvent). schrodinger.comnih.gov |

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 2 Hydroxy 2 Phenylbutanoic Acid

Transformations of the Carboxyl Group

The carboxyl group is a primary site for transformations such as esterification, amidation, and reduction.

Esterification: The conversion of 2-hydroxy-2-phenylbutanoic acid to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, either an excess of the alcohol is used or the water formed during the reaction is removed, often by azeotropic distillation.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product.

Amidation: The carboxyl group can also be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

For α-hydroxy acids, a notable side reaction during amidation is the formation of cyclic lactone dimers (homobislactones), especially when the activation of the carboxyl group is performed in the presence of a base. The use of strong activation methods without a base can enhance the desired amide bond formation.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Esterification | R'-OH (excess), H₂SO₄ (cat.), heat | 2-Hydroxy-2-phenylbutanoate ester | Good to Excellent |

| Amidation | R'R''NH, EDC/HOAt, organic solvent | N,N-disubstituted-2-hydroxy-2-phenylbutanamide | Moderate to Good |

The carboxyl group of this compound can be reduced to a primary alcohol, resulting in the formation of 2-phenylbutane-1,2-diol. This transformation requires a powerful reducing agent, as carboxylic acids are resistant to milder reagents like sodium borohydride (B1222165) (NaBH₄).

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the carboxylic acid and the hydroxyl group by the hydride reagent to form a lithium carboxylate-alkoxide salt. Subsequent reduction of the carboxylate group proceeds via a tetrahedral intermediate which then eliminates to form an aldehyde. The aldehyde is immediately reduced further by LiAlH₄ to the primary alcohol. An acidic workup is required to protonate the resulting alkoxide intermediates and liberate the diol product.

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ workup | 2-Phenylbutane-1,2-diol |

Derivatization at the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring. The substituent already present on the ring, a 2-hydroxy-2-carboxybutyl group, influences the rate and regioselectivity of these reactions.

Common EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile. The expected products would be 4-nitro-2-hydroxy-2-phenylbutanoic acid, with the ortho isomer as a minor product.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring, primarily at the para position.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride/alkyl halide and a Lewis acid catalyst. These reactions may be complicated by the presence of the hydroxyl and carboxyl groups, which can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions.

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-2-hydroxy-2-phenylbutanoic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-hydroxy-2-phenylbutanoic acid |

Electrophilic Aromatic Substitution Reactions

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the 2-hydroxy-2-carboxybutyl substituent attached to it. This substituent, formally -C(OH)(COOH)(CH2CH3), acts as a deactivating group, making the benzene (B151609) ring less reactive towards electrophiles than benzene itself. wikipedia.orgmasterorganicchemistry.com The deactivation stems from the inductive electron-withdrawing effect of the electronegative oxygen atoms in the hydroxyl and carboxyl groups attached to the alpha-carbon. These groups pull electron density away from the aromatic ring.

Substituents that withdraw electrons from the ring decrease the rate of electrophilic substitution by destabilizing the positively charged carbocation intermediate (also known as an arenium ion or Wheland intermediate) that is formed during the rate-determining step of the reaction. wikipedia.orglkouniv.ac.inmasterorganicchemistry.com

In terms of regioselectivity, deactivating groups that operate primarily through an inductive effect direct incoming electrophiles to the meta position. Attack at the ortho or para positions would result in a resonance structure where the positive charge of the arenium ion is placed on the carbon atom directly bonded to the electron-withdrawing substituent. This is a particularly unstable arrangement. In contrast, meta attack ensures that the positive charge is never located adjacent to the deactivating group, resulting in a more stable intermediate and a lower activation energy for that pathway.

Therefore, electrophilic substitution reactions on this compound, such as nitration, halogenation, or sulfonation, are expected to proceed more slowly than with benzene and yield the meta-substituted product as the major isomer. uomustansiriyah.edu.iq

| Reaction | Typical Reagents | Electrophile (E+) | Expected Reactivity | Predicted Major Product |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Deactivated | 2-(3-Nitrophenyl)-2-hydroxybutanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | Deactivated | 2-(3-Bromophenyl)-2-hydroxybutanoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Deactivated | 3-(1-Carboxy-1-hydroxypropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Strongly Deactivated | Reaction is generally unsuccessful on strongly deactivated rings. |

Modifications of Phenyl Substituents for Structure-Reactivity Studies

The core concept involves introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho, meta, or para positions of the phenyl ring and observing the resulting changes in reaction rates or equilibrium constants.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, making it more nucleophilic. lkouniv.ac.in This would activate the ring towards electrophilic aromatic substitution, increasing the reaction rate compared to the unsubstituted parent compound.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density, further deactivating it towards EAS. masterorganicchemistry.comlkouniv.ac.in

These substituents would also electronically influence the reactivity of the distal functional groups. For instance, an EWG on the phenyl ring would increase the acidity (lower the pKa) of the carboxylic acid group by stabilizing the resulting carboxylate anion. Conversely, an EDG would decrease its acidity. The reactivity of the tertiary alcohol, for example in dehydration or oxidation reactions, would similarly be affected.

The quantitative analysis of these relationships often involves creating Hammett plots, which correlate the logarithms of reaction rate constants with substituent constants (σ). The slope of this plot (the reaction constant, ρ) provides insight into the electronic demands of the reaction's transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. bg.ac.rs

| Substituent (X) at para-position | Nature of Group | Predicted Effect on EAS Reactivity | Predicted Effect on Carboxylic Acid pKa |

|---|---|---|---|

| -OCH₃ | Strongly Activating (EDG) | Increase | Increase (less acidic) |

| -CH₃ | Activating (EDG) | Increase | Increase (less acidic) |

| -H | (Reference) | Baseline | Baseline |

| -Cl | Deactivating (EWG) | Decrease | Decrease (more acidic) |

| -NO₂ | Strongly Deactivating (EWG) | Strongly Decrease | Strongly Decrease (more acidic) |

Mechanistic Studies of Select Reactions

Elucidation of Reaction Intermediates and Transition States

Detailed mechanistic studies on this compound are scarce. However, the mechanism of key transformations can be inferred from studies on analogous α-hydroxy acids, such as lactic acid. A representative reaction is the oxidation of the secondary alcohol to a ketone, converting the α-hydroxy acid to an α-keto acid.

A reaction mechanism describes the step-by-step sequence of elementary reactions. During this process, short-lived, high-energy species known as transition states and more stable, but still transient, species called reaction intermediates are formed. solubilityofthings.comorganicchemistrytutor.comlibretexts.org A transition state represents the highest energy point on a reaction coordinate, where bonds are partially broken and formed. solubilityofthings.comyoutube.com An intermediate, conversely, is a species that exists in a local energy minimum between two transition states. libretexts.orgyoutube.com

Let's consider the oxidation of this compound to 2-oxo-2-phenylbutanoic acid using an oxidant like pyridinium (B92312) fluorochromate (PFC). Based on kinetic studies of lactic acid oxidation by PFC, a plausible mechanism can be proposed.

Formation of a Chromate (B82759) Ester Intermediate: The first step is the rapid, reversible formation of a chromate ester. The hydroxyl group of the acid attacks the chromium atom of the PFC, displacing a ligand to form this key intermediate. This species is a distinct chemical entity that could, in principle, be detected.

Rate-Determining Step: The breakdown of this chromate ester intermediate is the slow, rate-determining step. This step involves the transfer of the hydrogen atom from the alpha-carbon (a hydride transfer) to the chromium-oxygen bond, leading to the formation of the ketone, a reduced chromium species, and a proton.

Transition State: The transition state for this step is a cyclic arrangement where the C-H bond is partially broken, the C=O double bond is partially formed, and the hydride is being transferred to the oxidant. The energy required to reach this high-energy arrangement constitutes the activation energy of the reaction.

This proposed pathway avoids the formation of free radicals, which is consistent with experimental observations in similar systems.

Kinetic and Thermodynamic Characterization of Transformation Pathways

Kinetic and thermodynamic studies provide quantitative data to support or refute a proposed reaction mechanism. Kinetics focuses on the rate of the reaction, while thermodynamics describes the energy changes that occur.

For the oxidation of an α-hydroxy acid, kinetic studies can reveal the reaction order with respect to each reactant. In the oxidation of lactic acid by PFC, the reaction was found to be first-order with respect to the lactic acid, the PFC, and the acid catalyst (H⁺). This gives the following rate law:

Rate = k [α-hydroxy acid] [PFC] [H⁺]

This rate law is consistent with the mechanism proposed above, where all three species are involved in or before the rate-determining step.

The influence of reaction conditions, such as solvent polarity, provides further mechanistic insight. For the oxidation of lactic acid, the reaction rate was observed to increase as the dielectric constant of the solvent decreased (i.e., in less polar solvents). This suggests that the transition state is less polar than the reactants. A mechanism involving a hydride transfer would result in charge dispersal in the transition state, making it less stabilized by polar solvents, which aligns with the experimental data.

Thermodynamic characterization involves measuring the activation parameters for the reaction. By studying the reaction at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined.

| Parameter | Value | Interpretation |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 52.3 kJ mol⁻¹ | The energy barrier that must be overcome for the reaction to occur. |

| ΔS‡ (Entropy of Activation) | -125 J K⁻¹ mol⁻¹ | A large negative value suggests a highly ordered, constrained transition state, consistent with a cyclic intermediate/transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | 90.1 kJ mol⁻¹ | The overall free energy barrier at a given temperature, combining enthalpy and entropy effects. |

The large negative entropy of activation is a key piece of evidence. It indicates a significant loss of freedom (more order) as the reactants come together to form the transition state. This strongly supports a mechanism involving a well-organized, cyclic transition state, such as the one proposed for the breakdown of the chromate ester intermediate. While these specific values are for lactic acid, a similar kinetic and thermodynamic profile would be expected for the oxidation of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Hydroxy 2 Phenylbutanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-Hydroxy-2-phenylbutanoic acid. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula, C₁₀H₁₂O₃. The calculated exact mass of the neutral molecule is 180.078644241 Da. nih.gov

In a typical HRMS analysis, the compound is ionized, often forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high resolving power of the instrument enables the differentiation of ions with very similar nominal masses. For this compound, the predicted accurate masses of common adducts are crucial for its identification in complex matrices.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 181.08592 | 138.1 |

| [M+Na]⁺ | 203.06786 | 144.6 |

| [M-H]⁻ | 179.07136 | 139.0 |

| [M+NH₄]⁺ | 198.11246 | 156.5 |

| [M+K]⁺ | 219.04180 | 142.5 |

| [M+H-H₂O]⁺ | 163.07590 | 133.1 |

Data sourced from PubChemLite. uni.lu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide detailed structural information through fragmentation analysis. nih.gov For this compound, characteristic fragmentation pathways in positive ion mode would likely involve the neutral loss of water (H₂O) from the protonated molecule, given the presence of the hydroxyl group. Another expected fragmentation is the loss of the carboxyl group (COOH), leading to a prominent peak corresponding to the loss of 45 Da. libretexts.orglibretexts.org The fragmentation of the ethyl group and cleavages within the phenyl ring would also produce a series of diagnostic product ions, allowing for the comprehensive structural elucidation of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

While ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms respectively, 2D NMR techniques reveal the relationships between them. youtube.comyoutube.com

Correlation Spectrosopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂-) of the ethyl group. It would also reveal the coupling between the methylene protons and any adjacent protons. The protons on the phenyl ring would exhibit correlations corresponding to their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a one-bond correlation (¹J_CH) and is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For this compound, the HSQC spectrum would show cross-peaks connecting the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons. The quaternary carbons (the carboxylic acid carbon and the carbon bearing the hydroxyl and phenyl groups) would be absent from the HSQC spectrum as they have no directly attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This technique is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, the protons of the methyl group would show an HMBC correlation to the adjacent methylene carbon and the quaternary carbon at position 2. The aromatic protons would show correlations to neighboring carbons within the ring and, importantly, to the quaternary carbon at position 2, confirming the attachment of the phenyl ring. The hydroxyl proton could also show correlations to the quaternary carbon and the carboxylic carbon.

Table 2: Expected 2D NMR Correlations for the Structural Elucidation of this compound

| Proton(s) | COSY Correlation | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |

|---|---|---|---|

| -CH₃ | -CH₂- | C-4 | C-3, C-2 |

| -CH₂- | -CH₃ | C-3 | C-4, C-2, Phenyl carbons (ortho) |

| Aromatic-H | Other Aromatic-H | Aromatic-C | Other Aromatic-C, C-2 |

Solid-State NMR Applications for Polymorph and Solid-State Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including factors like crystal packing and hydrogen bonding. rsc.org

For this compound, ssNMR could be particularly useful for:

Polymorph identification: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ¹³C ssNMR spectra due to differences in their crystal lattice environments. This makes ssNMR a valuable tool for screening and identifying different polymorphic forms.

Analysis of hydrogen bonding: Carboxylic acids are known to form strong hydrogen-bonded dimers in the solid state. rsc.org The chemical shifts of the carboxylic carbon and the hydroxyl-bearing carbon in the ssNMR spectrum are sensitive to the strength and nature of these hydrogen bonds. By comparing experimental ssNMR data with theoretical calculations, detailed insights into the hydrogen bonding network can be obtained.

Conformational analysis: The conformation of the phenyl and ethyl groups relative to the chiral center can be investigated using ssNMR. The anisotropic interactions that are retained in the solid state provide information about the orientation of different molecular fragments within the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

The IR spectrum of this compound is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The O-H stretch of the tertiary alcohol will also contribute to this region. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the phenyl ring are expected to produce strong signals in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. ias.ac.in The C-C stretching and bending vibrations of the alkyl chain and the phenyl ring will also be observable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching (dimer) | 2500-3300 (very broad, strong) | Weak |

| Alcohol O-H | Stretching | ~3400 (broad, medium) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (medium to weak) | Strong |

| Aliphatic C-H | Stretching | 2850-3000 (medium) | Strong |

| Carboxylic Acid C=O | Stretching | 1700-1725 (strong) | Medium |

| Aromatic C=C | Stretching | ~1600, ~1475 (medium) | Strong |

| C-O | Stretching | 1210-1320 (strong) | Medium |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide a precise and unambiguous determination of its molecular structure. This includes bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, single-crystal XRD can be used to determine the absolute configuration of the stereocenter, provided the crystal is non-centrosymmetric and appropriate data collection and refinement strategies are used (e.g., Flack parameter determination). The analysis would also reveal the details of the intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid and hydroxyl groups, and how these interactions dictate the crystal packing. nih.gov

Powder XRD (PXRD): Powder XRD is used to analyze a polycrystalline sample and generates a diffraction pattern that is a fingerprint of a specific crystalline phase. This technique is invaluable for:

Phase identification: The PXRD pattern of a synthesized batch can be compared to a reference pattern (from a known single crystal structure or a database) to confirm its identity and purity.

Polymorph screening: Different polymorphs of this compound will have distinct PXRD patterns, making it a key tool in identifying and characterizing different solid forms.

Monitoring solid-state transformations: PXRD can be used to monitor changes in the crystalline form of the compound under different conditions, such as temperature or humidity.

Spectroscopic Methods for Chirality: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

As this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical characterization. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of chromophores (light-absorbing groups) relative to the chiral center. In this compound, the phenyl ring and the carboxyl group are the primary chromophores. The CD spectrum would exhibit characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of these chromophores. Theoretical studies on the closely related α-hydroxyphenylacetic acid have shown that the CD spectrum is highly dependent on the conformation of the phenyl and carboxyl groups. acs.orgqcri.or.jp Therefore, by comparing the experimental CD spectrum with theoretical calculations, it is possible to deduce the absolute configuration and the preferred solution-state conformation of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgnumberanalytics.com An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption maximum, but shows a characteristic Cotton effect (a peak and a trough) in the region of an absorption band. ORD can be used to determine the absolute configuration of chiral molecules by applying empirical rules, such as the octant rule for ketones, or by comparing the experimental ORD curve to those of structurally related compounds with known configurations. rsc.org For this compound, the ORD spectrum would be dominated by the Cotton effect associated with the electronic transitions of the phenyl and carboxyl chromophores.

Theoretical and Computational Chemistry Studies of 2 Hydroxy 2 Phenylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of 2-hydroxy-2-phenylbutanoic acid. These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and how it interacts with electromagnetic radiation.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the carboxylic acid group, and the hydroxyl group, all attached to a chiral carbon center. Molecular orbital (MO) theory offers a framework for understanding the reactivity and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which can readily donate electrons in chemical reactions. The LUMO, conversely, is likely centered on the carboxylic acid group, which can accept electrons. The precise energies of these orbitals can be calculated using DFT methods, providing quantitative measures of the molecule's electron-donating and -accepting capabilities. These calculations also help in understanding the nature of chemical bonding and the charge distribution across the molecule.

Table 1: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Description |

| HOMO Location | Primarily localized on the phenyl ring. |

| LUMO Location | Primarily localized on the carboxylic acid group. |

| HOMO-LUMO Gap | A smaller energy gap indicates higher reactivity. |

Prediction of Spectroscopic Properties (NMR, IR, CD)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated chemical shifts with experimental spectra, the assignment of signals to specific atoms can be confirmed. While experimental ¹³C NMR data for this compound is available, detailed computational predictions would further solidify these assignments. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the various vibrations of the phenyl ring and the alkyl chain.

Circular Dichroism (CD) Spectroscopy: For the chiral enantiomers of this compound, (R)- and (S)-2-hydroxy-2-phenylbutanoic acid, Circular Dichroism (CD) spectroscopy is a valuable tool for distinguishing between them. Computational methods can predict the CD spectrum by calculating the rotational strengths of the electronic transitions. nih.gov The predicted spectrum, with its characteristic positive and negative Cotton effects at specific wavelengths, can be used to determine the absolute configuration of a synthesized or isolated sample.

Acidity and Basicity Predictions

The acidity of this compound is primarily determined by the carboxylic acid group (-COOH), which can donate a proton. The pKa value, a measure of acidity, can be predicted using computational methods. nih.govresearchgate.net These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent model. The presence of the electron-withdrawing phenyl group and the hydroxyl group at the α-position can influence the acidity compared to simpler carboxylic acids. The hydroxyl group can also act as a very weak acid.

The basicity of the molecule is associated with the lone pairs of electrons on the oxygen atoms of the carboxyl and hydroxyl groups, which can accept a proton. Proton affinity, the negative of the enthalpy change for the protonation reaction in the gas phase, can be computationally determined to quantify the intrinsic basicity of these sites.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them.

Identification of Stable Conformations and Rotamers

By systematically rotating the rotatable bonds—specifically the C-C bonds of the ethyl group and the C-C bond connecting the phenyl ring to the chiral center—a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of these rotational angles (dihedral angles). The minima on the PES correspond to the stable conformations or rotamers of the molecule.

Computational searches for these low-energy conformations are crucial for understanding the molecule's preferred shape in different environments. The relative energies of these conformers, calculated using quantum mechanical methods, determine their population distribution at a given temperature according to the Boltzmann distribution.

Intramolecular Interactions and Stereoelectronic Effects

The relative stability of the different conformations is governed by a delicate balance of intramolecular interactions. These include:

Steric Hindrance: Repulsive interactions that occur when bulky groups, such as the phenyl ring and the ethyl group, are brought into close proximity.

Intramolecular Hydrogen Bonding: A key stabilizing interaction can occur between the hydrogen atom of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, or between the hydrogen of the carboxylic acid and the hydroxyl oxygen. chemistryguru.com.sgquora.com This forms a pseudo-ring structure and significantly influences the preferred conformation. The strength of this hydrogen bond can be evaluated computationally by analyzing bond lengths, bond angles, and electron density distributions.

Stereoelectronic Effects: These are interactions involving the overlap of orbitals. For instance, hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can contribute to conformational stability. The orientation of the phenyl ring relative to the carboxylic acid and hydroxyl groups can lead to favorable or unfavorable stereoelectronic interactions.

By dissecting these interactions for each stable conformer, a comprehensive understanding of the factors governing the three-dimensional structure of this compound can be achieved.

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Description | Potential Impact on Conformation |

| Steric Hindrance | Repulsion between bulky phenyl and ethyl groups. | Destabilizes conformations where these groups are close. |

| Intramolecular H-Bond | Attraction between -OH and -COOH groups. | Stabilizes specific rotamers, leading to a more compact structure. |

| Stereoelectronic Effects | Orbital overlap (e.g., hyperconjugation). | Influences the rotational barriers and the relative stability of conformers. |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For a compound like this compound, these methods can elucidate how it is synthesized, how it reacts, and the energetic factors that govern these transformations.

Elucidation of Reaction Mechanisms and Energetics

The synthesis of α-hydroxy acids such as this compound can proceed through various routes, for instance, the hydrolysis of the corresponding cyanohydrin (2-cyano-2-phenylbutan-2-ol). Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions.

These computational models allow for the investigation of various catalytic effects. For instance, the synthesis of mandelic acid has been shown to be catalyzed by complex phase transfer catalysts. researchgate.net Computational modeling could be employed to understand how the catalyst lowers the energy barrier of the transition state, for example, by stabilizing charge separation in the transition state of the nucleophilic attack on the nitrile carbon.

Prediction of Stereoselectivity in Chemical Transformations

A key feature of this compound is its chiral center at the C2 position. Predicting and explaining the stereochemical outcome of reactions that form this center is a significant challenge and a major application of computational chemistry.

Computational methods can predict which enantiomer or diastereomer is preferentially formed by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. The energy difference between these transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

For instance, in the enzymatic synthesis of chiral α-hydroxy acids, computational models can explain the high stereoselectivity observed. nih.govresearchgate.net Studies on the enzymatic resolution of mandelic acid show that specific enzymes can selectively process one enantiomer over the other. nih.govrsc.org Computational docking and molecular dynamics can model the substrate within the enzyme's active site, revealing the specific interactions (e.g., hydrogen bonds, steric hindrance) that favor one stereoisomer's reaction pathway. For example, a study on the chiral inversion of S-mandelic acid to R-mandelic acid suggests a mechanism involving the formation of an acyl-CoA thioester, a process that could be modeled computationally to understand the racemization mechanism at the enzymatic level. nih.govrsc.org

Molecular Dynamics and Molecular Recognition Simulations (Non-Clinical Focus)

Molecular dynamics (MD) simulations provide a time-resolved view of molecular systems, allowing for the study of the dynamic behavior of this compound, its interactions with other molecules, and the influence of its environment.

Ligand-Protein Interaction Modeling (e.g., enzyme active sites, in silico studies)

While excluding clinical applications, in silico studies of ligand-protein interactions are fundamental to understanding the biochemical roles of molecules like this compound. These studies are crucial in fields like enzyme engineering and biocatalysis. Molecular docking and MD simulations are the primary tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, such as the active site of an enzyme. nih.gov The strength of the interaction is estimated using a scoring function, which typically approximates the binding free energy. For example, derivatives of the analogous mandelic acid have been studied as inhibitors of aminopeptidase (B13392206) N. benthamdirect.comnih.gov Docking studies revealed that the coordination of the ligand with a catalytic zinc ion in the active site was crucial for inhibitory activity. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to observe conformational changes that may occur upon binding. acs.org These simulations track the movements of all atoms in the system over time, providing insights into the flexibility of both the ligand and the protein and the nature of their dynamic interactions. The results of such simulations can be used to calculate binding free energies more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

A hypothetical docking study of (R)-2-hydroxy-2-phenylbutanoic acid into an enzyme active site would yield data such as binding energy and key interacting residues, as illustrated in the table below.

| Parameter | Predicted Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.8 | TYR-88, SER-124, HIS-254 |

| Inhibition Constant (Ki) (µM) | 5.2 | |

| Hydrogen Bonds | 2 | SER-124 (hydroxyl), HIS-254 (imidazole) |

| Hydrophobic Interactions | 4 | PHE-92, LEU-130, VAL-250 |

| This interactive table demonstrates the type of detailed information that can be obtained from molecular docking studies. |

Solvent Effects and Solvation Models

The behavior and properties of this compound in solution are critically influenced by its interactions with solvent molecules. Computational solvation models are used to account for these effects.

There are two main types of solvation models: explicit and implicit.

Explicit solvent models treat individual solvent molecules as part of the simulation. This approach, typically used in MD simulations, provides the most detailed picture of solvation, including the specific hydrogen bonding network between the solute and solvent molecules.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a given dielectric constant. arxiv.org These models are computationally less expensive and are often used in quantum mechanical calculations of reaction energetics and properties in solution.

Computational studies can predict how the conformation of this compound might change in different solvents. For example, in a polar solvent like water, conformations that maximize the exposure of the polar carboxyl and hydroxyl groups to the solvent would be favored. In a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups might become more prevalent. MD simulations can be used to study the self-assembly of such molecules in aqueous solution, similar to studies performed on other complex organic acids. acs.org Furthermore, computational investigations can predict solvation free energies, which are crucial for understanding solubility and partitioning behavior, such as in the reactive extraction of mandelic acid using different organic diluents. nih.gov

A recent computational study on fluorinated and non-fluorinated ether electrolytes highlights the use of MD simulations and DFT to understand the Li+ solvation structures, demonstrating the power of these methods in analyzing complex solution environments. arxiv.org

Applications of 2 Hydroxy 2 Phenylbutanoic Acid in Organic Synthesis and Catalysis Research

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 2-hydroxy-2-phenylbutanoic acid makes it an excellent starting point or intermediate for creating larger, more complex molecules with specific three-dimensional arrangements. The synthesis of chiral compounds from achiral starting materials is a significant challenge, and utilizing a pre-existing chiral scaffold like this compound can simplify this process considerably. nih.gov

Chiral α-hydroxy acids and their derivatives are pivotal in the stereoselective synthesis of various natural products. While direct applications of this compound are part of a broader class of similar building blocks, the strategies employed for closely related structures highlight its potential. For instance, the synthesis of certain diarylpentanoids and diarylheptanoids, which are classes of natural plant metabolites, relies on chiral β-hydroxy acid precursors. nih.gov A notable example is the asymmetric synthesis of (S)-daphneolone, a natural product found in various plant species. nih.gov The synthesis of such molecules often involves creating key intermediates that establish the required stereochemistry early in the synthetic sequence.

A common strategy involves the use of chiral auxiliaries to create enantiopure hydroxy acids, which then serve as building blocks. For example, the aldol (B89426) addition of an (R)-acetyloxazolidinone with an appropriate aldehyde can produce diastereomers that are separated to yield an optically pure hydroxy acid. nih.gov This acid is then elaborated through further reactions to construct the final natural product. This methodology provides a convergent and rapid route to these bioactive molecules. nih.gov The use of chiral building blocks derived from compounds like this compound is also crucial in synthesizing oxygenated terpenoids. elsevierpure.com